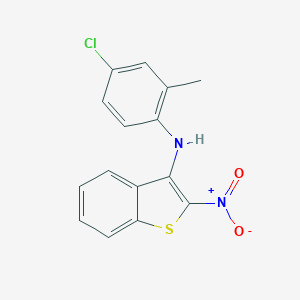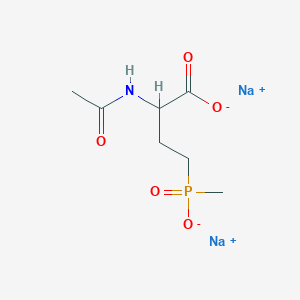![molecular formula C22H42O3 B122197 (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 143730-06-7](/img/structure/B122197.png)
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, also known as HDOBO, is a bicyclic ether compound that has been synthesized and studied for its potential applications in various scientific fields. This compound has a unique structure that allows it to interact with biological systems in a specific manner, making it a promising tool for research and experimentation. In
Mécanisme D'action
The mechanism of action of (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is not fully understood, but it is thought to interact with lipid bilayers in cell membranes and alter their properties. This can lead to changes in membrane fluidity, which can affect the function of membrane-bound proteins and ion channels. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to interact with specific lipid species, such as cholesterol and sphingomyelin, which could contribute to its effects on cellular processes.
Effets Biochimiques Et Physiologiques
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to have a variety of biochemical and physiological effects, depending on the concentration and context of its use. In cell culture studies, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been shown to increase membrane fluidity and alter the distribution of lipids within the membrane. This can affect the activity of membrane-bound proteins and ion channels, leading to changes in cellular processes such as signaling and transport. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has also been shown to modulate the activity of specific ion channels and transporters, such as the sodium-potassium pump and the calcium channel. These effects could have implications for the development of new drugs that target these channels and transporters.
Avantages Et Limitations Des Expériences En Laboratoire
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has several advantages as a tool for scientific research, including its ability to selectively interact with lipid bilayers and alter their properties. This makes it a useful tool for studying the role of membrane fluidity in cellular processes, as well as for investigating the effects of specific lipid species on membrane function. (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane is also relatively easy to synthesize and purify, making it a cost-effective choice for laboratory experiments.
However, there are also some limitations to using (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane in research. One limitation is that its effects on cellular processes can be context-dependent, meaning that its effects may vary depending on the specific cell type and experimental conditions. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane. One direction is to investigate its effects on specific ion channels and transporters in more detail, in order to identify potential drug targets. Another direction is to study its effects on lipid bilayers in more complex systems, such as in vivo models or artificial membranes. Additionally, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane could be used in combination with other compounds to investigate their synergistic effects on membrane function and cellular processes. Overall, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has the potential to be a valuable tool for scientific research in a variety of fields, and further investigation of its properties and applications could lead to new insights and discoveries.
Méthodes De Synthèse
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane can be synthesized through a multi-step process involving the reaction of heptadecanol with epichlorohydrin, followed by cyclization with sodium hydroxide and hydrogen peroxide. This method has been optimized to produce high yields of pure (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane, making it a reliable and cost-effective way to obtain this compound for research purposes.
Applications De Recherche Scientifique
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. In biochemistry, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a tool to study the interactions between lipids and proteins in cell membranes, as well as to investigate the effects of membrane fluidity on cellular processes. In pharmacology, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been tested for its ability to modulate ion channels and transporters, which could have implications for the development of new drugs. In materials science, (1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane has been used as a surfactant to create stable emulsions and foams, as well as to modify the properties of polymers and gels.
Propriétés
Numéro CAS |
143730-06-7 |
|---|---|
Nom du produit |
(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
Formule moléculaire |
C22H42O3 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
(1R)-4-heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-24-19-20(25-22)18-23-21/h20-22H,2-19H2,1H3/t20-,21?,22?/m1/s1 |
Clé InChI |
JTLKNFDMCVWVIR-ITAUSPCMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC1C2OC[C@H](O2)CO1 |
SMILES |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1C2OCC(O2)CO1 |
Synonymes |
4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane 4-heptadecyl-3,6,8-trioxabicyclo(3.2.1)octane, (1R-endo)-isomer 4-HTOBO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
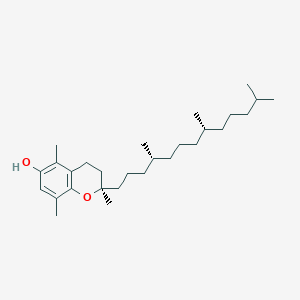
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
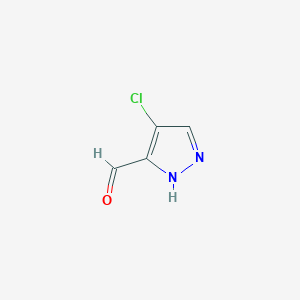
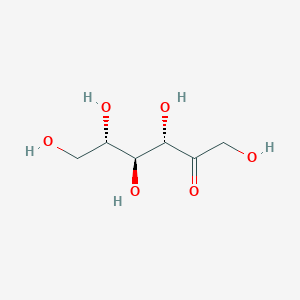
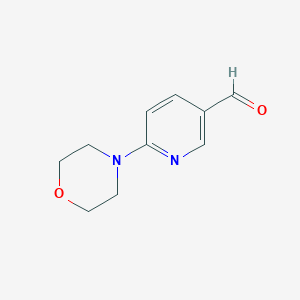
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
